molecular formula C7H3Cl2O2- B1239242 3,4-Dichlorobenzoate

3,4-Dichlorobenzoate

Cat. No. B1239242
M. Wt: 190 g/mol
InChI Key: VPHHJAOJUJHJKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichlorobenzoate is a chlorobenzoate obtained by deprotonation of the carboxy group of 3,4-dichlorobenzoic acid. The major species at pH 7.3. It is a conjugate base of a 3,4-dichlorobenzoic acid.

Scientific Research Applications

Environmental Impact and Toxicology

3,4-Dichlorobenzoate, often a product of biodegradation, has been a subject of interest due to its presence in various environmental compartments such as soil, water, and sediments. It is known for its persistence and slightly toxic nature to mammals and birds, as well as moderate toxicity to aquatic invertebrates. The compound's principal biodegradation product, 3,4-dichloroaniline, exhibits even higher toxicity and persistence, which amplifies the environmental impact of 3,4-Dichlorobenzoate. This compound indirectly possesses significant toxicity and could potentially contaminate groundwater, making it a substantial concern for environmental health and safety. Understanding the factors influencing its degradation and its ecotoxicological effects is crucial for developing bioremediation processes and mitigating its environmental impact (Giacomazzi & Cochet, 2004).

Herbicide Toxicity and Mitigation

3,4-Dichlorobenzoate is closely associated with certain herbicides, notably 2,4-D (2,4-dichlorophenoxyacetic acid). As a worldwide used herbicide in agricultural and urban activities, 2,4-D's toxicity and mutagenicity have been extensively studied. The research indicates a growing focus on the herbicide's occupational risks, neurotoxicity, and resistance. These studies emphasize the importance of exploring the molecular aspects, like gene expression, and assessing exposure in humans or other vertebrate bioindicators. The research trends highlight the urgent need for continued exploration of 2,4-D's environmental fate, accumulation, and the impacts of low-level exposure, to inform new regulations and policies for protecting populations from further exposure (Zuanazzi et al., 2020).

Industrial Applications and Risk Assessment

The compound has also garnered attention in the context of industrial applications, especially related to its involvement in the formation of certain pollutants during manufacturing processes. Studies have indicated the necessity for comprehensive research to understand the mutagenic potential of compounds like TCDD and other dioxin congeners, which are structurally similar to 3,4-Dichlorobenzoate. Such research is pivotal for determining the potential health risks posed by these compounds, especially in the wake of industrial accidents that have historically exposed populations to high levels of related contaminants (Wassom et al., 1977).

properties

IUPAC Name

3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHJAOJUJHJKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobenzoate
Reactant of Route 2
3,4-Dichlorobenzoate
Reactant of Route 3
3,4-Dichlorobenzoate
Reactant of Route 4
3,4-Dichlorobenzoate
Reactant of Route 5
3,4-Dichlorobenzoate
Reactant of Route 6
3,4-Dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.